![molecular formula C24H21Cl2N3O3 B4617731 N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions including halogenation, alkylation, and condensation processes. For instance, the synthesis of related pyrazole derivatives involves reacting halogenated precursors with suitable nucleophiles, followed by further functionalization to achieve the desired molecular structure (El’chaninov et al., 2018).

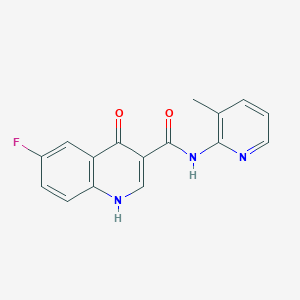

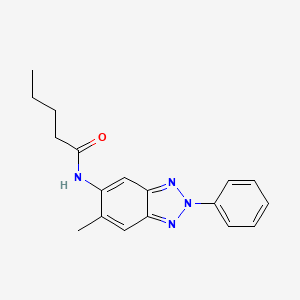

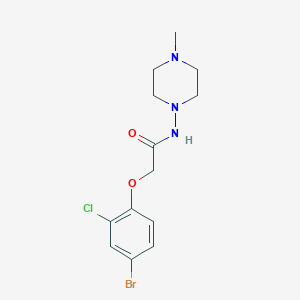

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the compound's conformation, electronic distribution, and potential sites for further chemical modification. For example, X-ray crystallography has been used to elucidate the structures of pyrazole derivatives, highlighting the arrangement of substituents around the core pyrazole ring (Sahin et al., 2011).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are influenced by the compound’s functional groups and molecular geometry. Pyrazole derivatives, for instance, exhibit a wide range of reactions with nucleophiles and electrophiles, enabling the synthesis of a diverse array of related compounds. These reactions are essential for exploring the chemical space around the core structure for potential applications in material science, catalysis, and drug discovery (Kumar & Lown, 2003).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity can be assessed using various analytical techniques. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical formulations. Solubility and melting point, for example, influence the compound's bioavailability and stability, respectively (Karrouchi et al., 2020).

Applications De Recherche Scientifique

Molecular Interactions and Pharmacophore Models

A study by Shim et al. (2002) focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, demonstrating the compound's binding interactions and its potential as a selective antagonist. This research contributes to understanding the structural requirements for receptor binding, providing a basis for designing new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Building Blocks for Combinatorial Chemistry

Luca et al. (2004) described a method for preparing 3-aryl-4-formylpyrazoles from corresponding methyl ketones. This synthesis pathway offers new building blocks for combinatorial chemistry, indicating the potential of such compounds in creating diverse chemical libraries for drug discovery (Luca et al., 2004).

Synthesis and Cytotoxic Activity

Deady et al. (2003) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing that these compounds exhibit potent cytotoxic effects against various cancer cell lines. This research underscores the therapeutic potential of pyrazole-derived compounds in oncology (Deady et al., 2003).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) conducted a study on the synthesis of new pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities. The results highlight the multifaceted biological activities of such compounds, emphasizing their potential in treating various diseases (El‐Borai et al., 2013).

Metabolism and Biotransformation Studies

Nagahori et al. (2000) explored the metabolism of furametpyr, revealing the major biotransformation reactions in rats and humans. Understanding the metabolic pathways of pyrazole-derived compounds is crucial for drug development, especially in predicting pharmacokinetic properties (Nagahori et al., 2000).

Propriétés

IUPAC Name |

5-[(2-chlorophenoxy)methyl]-N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O3/c1-15-23(16(2)29(28-15)13-17-6-5-7-18(25)12-17)27-24(30)22-11-10-19(32-22)14-31-21-9-4-3-8-20(21)26/h3-12H,13-14H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTWNONCHFDJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)

![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)

![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)

![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)

![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)